molecular formula C21H22FN3O3 B2970231 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide CAS No. 1797725-73-5

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2970231
CAS No.: 1797725-73-5
M. Wt: 383.423
InChI Key: PXZUVWIBUABYLO-UHFFFAOYSA-N
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Description

This compound features a benzo[d]oxazol-2-yl heterocycle attached to a piperidin-4-ylmethyl scaffold, with a 2-(2-fluorophenoxy)acetamide moiety.

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]-2-(2-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3/c22-16-5-1-3-7-18(16)27-14-20(26)23-13-15-9-11-25(12-10-15)21-24-17-6-2-4-8-19(17)28-21/h1-8,15H,9-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZUVWIBUABYLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)COC2=CC=CC=C2F)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-2-(2-fluorophenoxy)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, highlighting the compound's synthesis, biological evaluations, and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d]oxazole moiety, a piperidine ring, and a fluorophenoxy acetamide group. These structural components contribute to its biological activity and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₉H₁₈FNO₂
Molecular Weight321.35 g/mol
CAS Number1797852-47-1

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the Benzoxazole Ring : This can be achieved through cyclization reactions involving o-aminophenol and carboxylic acid derivatives.
  • Piperidine Ring Formation : The piperidine ring is synthesized via hydrogenation of pyridine or other cyclization methods.
  • Coupling Reactions : The benzoxazole and piperidine components are linked through a suitable methyl group.
  • Introduction of the Fluorophenoxy Group : This step often utilizes fluorinated phenolic compounds in coupling reactions.

This compound has shown significant biological activities, particularly in antimicrobial and anti-inflammatory contexts:

  • Antimicrobial Activity : The compound exhibits potential as an anti-tubercular agent by inhibiting quorum sensing pathways in bacteria, which are crucial for bacterial communication and virulence . This inhibition leads to reduced pathogenicity, making it a candidate for further development in antimicrobial therapies.
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although detailed mechanisms remain to be fully elucidated .

Case Studies

Several studies have evaluated the compound's efficacy against various bacterial strains:

  • In Vitro Studies : Research has demonstrated that this compound effectively disrupts quorum sensing in Pseudomonas aeruginosa, leading to decreased biofilm formation and virulence factor production .
  • Comparative Analysis : When compared to other benzothiazole derivatives, this compound stands out due to its dual heterocyclic structure, which may enhance its interactions with biological targets .

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below highlights key structural and pharmacological differences between the target compound and analogs:

Compound Name Molecular Formula Heterocycle Acetamide Substituent Pharmacological Activity Reference
Target Compound C₂₁H₂₀FN₃O₃ Benzo[d]oxazol-2-yl 2-(2-fluorophenoxy) Hypothetical kinase/receptor modulation N/A
Ocfentanil C₂₂H₂₇FN₂O₂ None 2-methoxy, N-(2-fluorophenyl) µ-opioid receptor agonist
BZ-IV C₁₄H₁₆N₄OS Benzo[d]thiazol-2-yl 4-methylpiperazin-1-yl Anticancer (apoptosis induction)
KRC-108 C₂₀H₂₀N₆O Benzo[d]oxazol-2-yl Pyridinamine, pyrazole TrkA kinase inhibitor
W-18 C₁₉H₂₀ClN₃O₄S None 4-nitrophenylethyl, sulfonamide Suspected opioid-like activity
Key Observations:

Heterocycle Influence: The benzoxazole in the target compound and KRC-108 contrasts with benzothiazole in BZ-IV. Piperidine vs. Piperazine: BZ-IV’s piperazine increases polarity, possibly improving solubility compared to the target’s piperidine .

Acetamide Substituents: The target’s 2-fluorophenoxy group is bulkier and more lipophilic than ocfentanil’s methoxy group, which may reduce blood-brain barrier permeability and opioid receptor affinity . Compared to W-18’s sulfonamide, the acetamide in the target compound may exhibit different metabolic stability and receptor interactions .

Piperidine Substitution :

  • The 4-ylmethyl linkage in the target compound differs from fentanyl analogs (e.g., ocfentanil) that use 4-piperidinyl groups. This could alter conformational flexibility and receptor binding .

Pharmacological Implications

  • Opioid Receptor Affinity: Ocfentanil’s µ-opioid activity underscores the importance of the N-(2-fluorophenyl) group. The target’s fluorophenoxy ether may redirect activity toward non-opioid targets, such as kinases or serotonin receptors .
  • Kinase Inhibition: KRC-108’s benzoxazole-pyridinamine structure inhibits TrkA kinase.
  • Anticancer Activity : BZ-IV’s benzothiazole-piperazine structure induces apoptosis. The target’s benzoxazole could similarly intercalate DNA or inhibit tubulin, though this remains speculative without direct evidence .

Physicochemical Properties

  • Metabolic Stability : The ether linkage in the target compound may resist esterase-mediated hydrolysis better than methoxy or chloroacetamide analogs .

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